3-(1-Benzofuran-3-yl)-2,2-difluoropropanoic acid
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Overview
Description
3-(1-Benzofuran-3-yl)-2,2-difluoropropanoic acid is a compound that features a benzofuran ring substituted with a difluoropropanoic acid group. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods provide efficient routes to construct the benzofuran ring system.
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition-metal catalysis is also common in industrial settings to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-3-yl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the benzofuran ring can lead to the formation of dihydrobenzofuran derivatives.
Substitution: The difluoropropanoic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Benzofuran-3-yl)-2,2-difluoropropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-3-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The difluoropropanoic acid group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simple benzofuran ring.
2,3-Dihydrobenzofuran: A reduced form of benzofuran.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Uniqueness
3-(1-Benzofuran-3-yl)-2,2-difluoropropanoic acid is unique due to the presence of the difluoropropanoic acid group, which can significantly alter its chemical and biological properties compared to other benzofuran derivatives .
Properties
Molecular Formula |
C11H8F2O3 |
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Molecular Weight |
226.18 g/mol |
IUPAC Name |
3-(1-benzofuran-3-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C11H8F2O3/c12-11(13,10(14)15)5-7-6-16-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,14,15) |
InChI Key |
YWYUMPLXVMAYJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)(F)F |
Origin of Product |
United States |
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